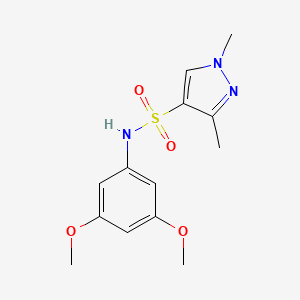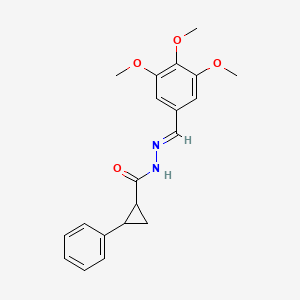![molecular formula C15H13N3O2S B5341508 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5341508.png)
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide, also known as MIPT, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. MIPT is a member of the isoxazole family of compounds and has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The exact mechanism of action of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor in the presence of GABA, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of unique biochemical and physiological effects. In addition to its ability to modulate the activity of the GABA receptor, this compound has been shown to increase the release of dopamine and serotonin in the brain, leading to a potential role in the treatment of mood disorders. This compound has also been shown to have analgesic effects, making it a potential tool for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide in lab experiments is its high affinity for the GABA receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide. One area of interest is the development of new drugs for the treatment of mood disorders, based on the ability of this compound to increase the release of dopamine and serotonin in the brain. Another potential direction is the study of the role of this compound in pain management, which could lead to the development of new analgesic medications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of biological processes.
Métodos De Síntesis
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide can be synthesized using a variety of methods, but the most common involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with isoxazole-3-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl iodide to obtain the final compound.
Aplicaciones Científicas De Investigación
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide has been used in a variety of scientific research applications, including the study of GABA receptors and the development of new drugs for the treatment of neurological disorders. This compound has been shown to bind to the GABA receptor with high affinity, making it a valuable tool for studying the role of this receptor in various biological processes.
Propiedades
IUPAC Name |
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-7-13(18-20-10)14(19)16-8-12-9-21-15(17-12)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGACOFJBZHMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-(4-phenyl-1H-pyrazol-5-yl)piperidine](/img/structure/B5341432.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5341438.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5341446.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5341458.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5341461.png)

![4-chloro-3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5341477.png)
![N-cyclohexyl-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5341478.png)


![2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5341495.png)

![3-isobutyl-6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5341500.png)
![4-benzyl-3-ethyl-1-[(2-methoxypyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5341513.png)